DNDI-6148

Visceral Leishmaniasis In Vivo Efficacy Parasite Burden Reduction

Select DNDI-6148 for leishmaniasis research requiring target-specific CPSF3 inhibition. Its EC50 of 67 nM (T. brucei CPSF3) is 37-fold more potent than acoziborole. Defined skin-to-plasma ratio (0.56) and unbound skin EC50 (165 μg/L) support PK-PD modeling for cutaneous leishmaniasis. Benchmark in vivo efficacy: 93.2% liver parasite reduction at 25 mg/kg BID in hamsters. Positive control for reproductive toxicology screening. Distinct 12.8–25.4 h half-life avoids miltefosine accumulation. Ideal comparator for ranking novel antileishmanial candidates.

Molecular Formula C16H14BN5O3
Molecular Weight 335.1 g/mol
Cat. No. B15558969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNDI-6148
Molecular FormulaC16H14BN5O3
Molecular Weight335.1 g/mol
Structural Identifiers
InChIInChI=1S/C16H14BN5O3/c1-10-15(20-21-22(10)14-4-2-3-7-18-14)16(23)19-12-6-5-11-9-25-17(24)13(11)8-12/h2-8,24H,9H2,1H3,(H,19,23)
InChIKeyNZLNNIUTJOYBMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DNDI-6148: Preclinical Benzoxaborole Candidate for Visceral and Cutaneous Leishmaniasis


DNDI-6148 is an orally bioavailable benzoxaborole derivative with potent antiparasitic activity against multiple Leishmania species, including L. infantum and L. donovani [1]. The compound acts through inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease, a mechanism distinct from existing antileishmanial therapies [2]. DNDI-6148 was declared a preclinical candidate for visceral leishmaniasis in 2016 and has completed a first-in-human Phase I single ascending dose study demonstrating favorable safety and pharmacokinetic profiles up to 380 mg [3][4].

Why DNDI-6148 Cannot Be Substituted with Other Benzoxaboroles or Current Antileishmanials


Generic substitution within the benzoxaborole class is not feasible due to divergent target engagement profiles across parasite species. DNDI-6148 exhibits potent inhibition of Leishmania CPSF3 (EC50 67 nM against T. brucei as a proxy), while the closely related benzoxaborole acoziborole (SCYX-7158) shows 37-fold lower potency against the same target (EC50 2.5 μM), indicating species-specific active site interactions [1]. Furthermore, DNDI-6148 demonstrates a distinct pharmacokinetic signature with a 12.8–25.4 hour half-life, contrasting sharply with the 150–200 hour half-life of the current oral standard miltefosine, resulting in vastly different accumulation and washout profiles [2][3]. Additionally, preclinical reproductive toxicity signals have led to deprioritization of DNDI-6148, a critical differentiator from other benzoxaboroles like acoziborole which has progressed to Phase II/III without similar flags [4][5]. These quantitative divergences in efficacy, pharmacokinetics, and safety necessitate compound-specific selection rather than class-based substitution.

Quantitative Differentiation of DNDI-6148 vs. Miltefosine and Acoziborole


In Vivo Efficacy in Visceral Leishmaniasis Hamster Model: DNDI-6148 vs. Miltefosine

DNDI-6148 achieves a 93.2% reduction in liver parasite burden at 25 mg/kg BID in a L. donovani hamster model, compared to miltefosine's 98.4% reduction at 40 mg/kg SID. The dose-normalized efficacy is 3.73% per mg/kg for DNDI-6148 versus 2.46% per mg/kg for miltefosine, indicating 1.5-fold higher potency on a per-mg basis [1].

Visceral Leishmaniasis In Vivo Efficacy Parasite Burden Reduction

Pharmacokinetic Half-Life: DNDI-6148 vs. Miltefosine

DNDI-6148 exhibits a mean half-life of 12.80–25.42 hours following single oral doses up to 380 mg in healthy volunteers, whereas miltefosine has a terminal elimination half-life of 150–200 hours (6–8 days) [1][2]. The 6–16 fold shorter half-life of DNDI-6148 translates to faster clearance, reduced risk of prolonged accumulation, and a more predictable washout period following treatment cessation.

Pharmacokinetics Half-Life Drug Accumulation

Skin Target-Site Penetration for Cutaneous Leishmaniasis: DNDI-6148 vs. Miltefosine

DNDI-6148 achieves a skin-to-plasma concentration ratio of 0.56 [95% CI: 0.49–0.68] in a murine L. major infection model, with an unbound skin EC50 of 165 μg/L for parasite clearance [1]. In contrast, miltefosine exhibits a median skin-to-plasma ratio of 1.19 (IQR: 0.79–1.9) in human post-kala-azar dermal leishmaniasis patients, indicating substantially higher relative skin accumulation [2]. The lower skin-to-plasma ratio of DNDI-6148, coupled with defined target-site PK/PD, allows for model-informed human dose prediction of 4.0–6.0 mg/kg once daily for 14 days to achieve >90% probability of 95–99% parasite reduction [3].

Cutaneous Leishmaniasis Skin Pharmacokinetics Target-Site Exposure

In Vitro Potency Against Leishmania Strains: DNDI-6148 vs. Miltefosine

DNDI-6148 demonstrates a broad IC50 range of 0.05–18.3 μM against various clinical cutaneous leishmaniasis strains, reflecting strain-dependent susceptibility [1]. Miltefosine, by comparison, exhibits IC50 values typically in the range of 7.9–20.1 μM against L. donovani and L. major strains [2][3]. The lower IC50 values observed for DNDI-6148 against certain strains (as low as 50 nM) indicate potential for improved potency in susceptible isolates, though the wide range underscores the importance of strain-specific susceptibility testing.

In Vitro Potency Antileishmanial Activity IC50

Developmental and Reproductive Toxicity: DNDI-6148 vs. Acoziborole

Preclinical studies revealed reproductive toxicity signals for DNDI-6148, leading to formal deprioritization of its development for leishmaniasis in 2023 pending further investigations [1]. In contrast, the closely related benzoxaborole acoziborole (SCYX-7158) has advanced through Phase II/III clinical trials for human African trypanosomiasis without similar reproductive toxicity flags reported in the public domain [2]. This divergence represents a critical safety differentiator that directly impacts clinical development pathways and potential use in women of childbearing potential.

Reproductive Toxicology Developmental Toxicity Safety Differentiation

Optimal Use Cases for DNDI-6148 in Research and Preclinical Development


Visceral Leishmaniasis Preclinical Efficacy Benchmarking

DNDI-6148 serves as a high-potency oral comparator in in vivo visceral leishmaniasis models. At 25 mg/kg BID, it achieves 93.2% liver parasite reduction in hamsters, providing a benchmark for evaluating novel antileishmanial candidates [1]. Its dose-normalized efficacy of 3.73% reduction per mg/kg enables precise potency ranking of new chemical entities in head-to-head studies.

Cutaneous Leishmaniasis Translational PK/PD Modeling

DNDI-6148 is uniquely positioned for translational pharmacokinetic-pharmacodynamic research in cutaneous leishmaniasis due to its characterized skin-to-plasma ratio of 0.56 and defined unbound skin EC50 of 165 μg/L [2]. These parameters allow model-informed dose selection and target attainment analysis, with predicted human doses of 4.0–6.0 mg/kg QD for 14 days achieving >90% probability of therapeutic success [3].

CPSF3 Endonuclease Target Engagement Studies

As a selective inhibitor of Leishmania CPSF3, DNDI-6148 (EC50 67 nM in T. brucei) provides a chemical probe for studying mRNA maturation pathways in trypanosomatids [4]. Its 37-fold greater potency against wild-type CPSF3 compared to acoziborole (EC50 2.5 μM) makes it the preferred tool compound for probing species-specific active site interactions and resistance mechanisms involving CPSF3 mutations (e.g., Asn219His) [5].

Reproductive Toxicology Risk Assessment

Given its documented preclinical reproductive toxicity signals, DNDI-6148 is a valuable reference compound for developmental toxicology studies in antiparasitic drug discovery [6]. Researchers assessing novel benzoxaboroles or other antileishmanial chemotypes can use DNDI-6148 as a positive control to benchmark teratogenic potential and inform lead selection decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for DNDI-6148

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.